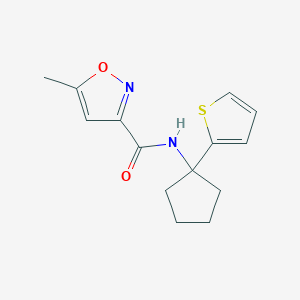

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide

Description

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide moiety is linked to a cyclopentyl ring substituted with a thiophen-2-yl group.

Properties

IUPAC Name |

5-methyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-9-11(16-18-10)13(17)15-14(6-2-3-7-14)12-5-4-8-19-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERTZDBGKMVQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similarly, thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry.

Mode of Action

Compounds containing isoxazole and thiophene moieties have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.

Biochemical Pathways

It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties, affecting various biochemical pathways.

Result of Action

Compounds containing isoxazole and thiophene moieties have been reported to possess a wide range of therapeutic properties, indicating that they can have various molecular and cellular effects.

Biological Activity

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide, an organic compound belonging to the isoxazole family, has garnered attention in scientific research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 276.35 g/mol. Its structure features a thiophene ring, a cyclopentyl group, and an isoxazole ring with a carboxamide functional group.

| Property | Details |

|---|---|

| IUPAC Name | 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-oxazole-3-carboxamide |

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.35 g/mol |

| Purity | Typically ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential anti-inflammatory , antimicrobial , and anticancer properties. The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and associated symptoms.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:

- Caspase activation : Flow cytometry assays have shown increased caspase-3/7 activity in treated cells.

- Cell cycle arrest : The compound has been observed to arrest cell proliferation at the G1 phase.

A comparative study revealed that this compound showed IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.65 |

| U-937 | 2.41 |

| HCT-116 | 1.54 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 0.5 µM.

- Mechanistic Insights : Research utilizing Western blot analysis revealed that treatment with this compound resulted in increased expression levels of p53 and cleaved caspase-3 in MCF-7 cells, highlighting its role in apoptosis induction.

- Comparative Studies : In comparison with established anticancer agents like doxorubicin, this compound demonstrated comparable or superior cytotoxicity against specific cancer cell lines, suggesting its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patented Compounds

highlights compounds such as N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclobutanesulfonamide, which shares a bicyclic aliphatic system (bicyclo[2.2.2]octane) but replaces the thiophene and isoxazole groups with a sulfonamide and a triazolopyrazine moiety. Key differences include:

- Electronic effects : The sulfonamide group in the analog introduces stronger electron-withdrawing properties compared to the carboxamide in the target compound.

Table 1: Structural Comparison of Aliphatic Backbones

Isoxazole Derivatives with Thiophene/Thiazole Moieties

describes 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, which replaces the thiophene and cyclopentyl groups with a thiazole ring. Key distinctions include:

- Aromaticity vs.

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological or crystallographic data for the target compound are absent. For example:

- Crystallographic Tools : discusses Mercury CSD 2.0 for analyzing packing patterns, which could be applied to study the target compound’s solid-state interactions if structural data were available.

- Pharmacopeial Standards : and emphasize the importance of impurity profiling, which is critical for ensuring the purity of structurally complex compounds like the target molecule during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.